![molecular formula C24H24N2O2 B308941 N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308941.png)
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a member of the benzamide family and is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid followed by amidation with aniline.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and physiological effects:
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has also been shown to inhibit the growth of certain pests, making it a potential candidate for use as a pesticide. In addition, N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been used as a building block for the synthesis of functional materials, demonstrating its versatility in materials science.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, including the development of new drugs with anti-inflammatory and analgesic properties, the investigation of its potential use as a pesticide, and the synthesis of new functional materials using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide as a building block. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid in the presence of a base such as triethylamine. The resulting product is then subjected to amidation with aniline to form N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide. The synthesis of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Eigenschaften
Produktname |
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide |
|---|---|
Molekularformel |
C24H24N2O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-3-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-18-8-5-13-21(16-18)26-24(28)20-12-7-14-22(17-20)25-23(27)15-6-11-19-9-3-2-4-10-19/h2-5,7-10,12-14,16-17H,6,11,15H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
CHCPIFGENHMWKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



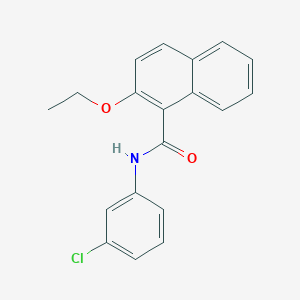
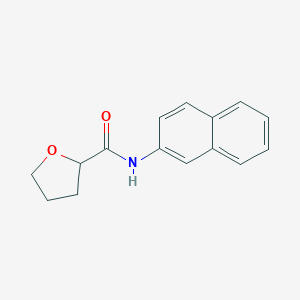
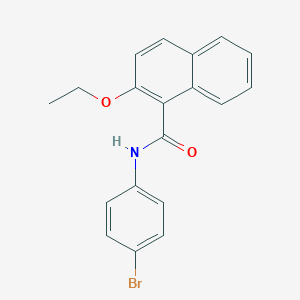
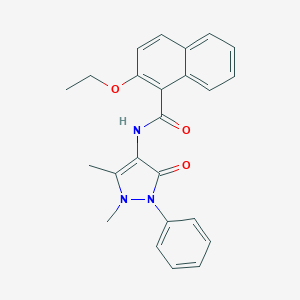



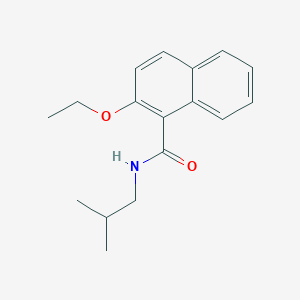
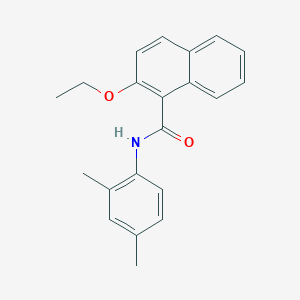


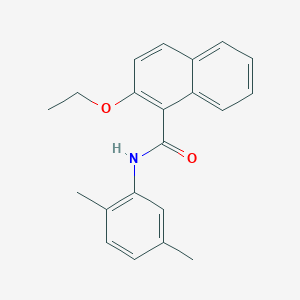
![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)
